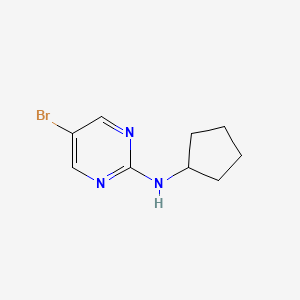

5-bromo-N-cyclopentylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-cyclopentylpyrimidin-2-amine: is an organic compound with the molecular formula C9H12BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopentylpyrimidin-2-amine typically involves the following steps:

Formation of N-cyclopentylpyrimidin-2-amine: This is achieved by reacting cyclopentylamine with 2-chloropyrimidine under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-bromo-N-cyclopentylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: 5-bromo-N-cyclopentylpyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cell proliferation disorders.

Industry:

Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Comparación Con Compuestos Similares

- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- 5-bromo-6-chloro-3-iodopyridin-2-amine

- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Comparison:

- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has an additional chlorine atom, which can influence its reactivity and biological activity.

- 5-bromo-6-chloro-3-iodopyridin-2-amine: The presence of both chlorine and iodine atoms makes this compound more reactive and potentially more potent in certain applications.

- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a different core structure (pyrazole instead of pyrimidine) but shares the bromine and chlorine substituents, which can affect its chemical properties and uses .

Actividad Biológica

5-Bromo-N-cyclopentylpyrimidin-2-amine is a pyrimidine derivative with significant potential in medicinal chemistry, particularly in drug discovery and development. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H12BrN3

- Molecular Weight : 244.11 g/mol

- Structural Characteristics : The compound features a bromine atom at the 5-position of the pyrimidine ring and a cyclopentyl group at the nitrogen atom, contributing to its unique biological properties.

This compound has been studied for its interaction with various biological targets:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound may act as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

- Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by compromising the structural integrity of bacterial cell membranes, resulting in cell lysis and death .

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. The following findings highlight its efficacy:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific signaling pathways involved in cell survival and death.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Studies show that it displays moderate antibacterial activity with MIC values ranging from 4 to 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Biofilm Disruption : It has been noted for its ability to disperse established bacterial biofilms, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core can significantly influence biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position | Moderate anticancer and antibacterial activity |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Additional chlorine | Enhanced reactivity; potential increase in potency |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Iodine substitution | Increased antibacterial activity due to enhanced binding affinity |

These comparisons highlight how varying halogen substitutions can impact both the reactivity and biological efficacy of similar compounds.

Case Studies

- Anticancer Efficacy in Murine Models : In vivo studies using murine models have shown that this compound effectively reduces tumor growth when administered at therapeutic doses, indicating its potential for clinical application in oncology.

- Bacterial Resistance Studies : Further investigations into its antibacterial properties revealed that this compound not only inhibits bacterial growth but also reduces the likelihood of resistance development compared to traditional antibiotics like norfloxacin .

Propiedades

IUPAC Name |

5-bromo-N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCVXSYAFPJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682456 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207293-60-4 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.